2-(1,3-Thiazol-2-yl)butanoic acid 2-(1,3-Thiazol-2-yl)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20412582
InChI: InChI=1S/C7H9NO2S/c1-2-5(7(9)10)6-8-3-4-11-6/h3-5H,2H2,1H3,(H,9,10)
SMILES:
Molecular Formula: C7H9NO2S
Molecular Weight: 171.22 g/mol

2-(1,3-Thiazol-2-yl)butanoic acid

CAS No.:

Cat. No.: VC20412582

Molecular Formula: C7H9NO2S

Molecular Weight: 171.22 g/mol

* For research use only. Not for human or veterinary use.

2-(1,3-Thiazol-2-yl)butanoic acid -

Specification

Molecular Formula C7H9NO2S
Molecular Weight 171.22 g/mol
IUPAC Name 2-(1,3-thiazol-2-yl)butanoic acid
Standard InChI InChI=1S/C7H9NO2S/c1-2-5(7(9)10)6-8-3-4-11-6/h3-5H,2H2,1H3,(H,9,10)
Standard InChI Key XSJLEHRRPHCAQC-UHFFFAOYSA-N
Canonical SMILES CCC(C1=NC=CS1)C(=O)O

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

2-(1,3-Thiazol-2-yl)butanoic acid (molecular formula: C₇H₉NO₂S, molecular weight: 171.22 g/mol) consists of a four-carbon butanoic acid chain with a 1,3-thiazol-2-yl group substituted at the second carbon. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, contributes aromatic stability and electronic diversity to the molecule . The carboxylic acid moiety at the terminal carbon enhances polarity, influencing solubility and reactivity.

Table 1: Key Structural and Molecular Data

PropertyValue
Molecular FormulaC₇H₉NO₂S
Molecular Weight171.22 g/mol
IUPAC Name2-(1,3-thiazol-2-yl)butanoic acid
SMILESCC(CC(=O)O)C1=NC=CS1
InChIKeyGWAOHZMVMCDQDE-UHFFFAOYSA-N

The stereoelectronic effects of the thiazole ring and carboxylic acid group create distinct regions of electron density, facilitating interactions with biological targets . Computational models predict a planar thiazole ring and a staggered conformation in the butanoic acid chain, minimizing steric hindrance.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy of analogous compounds reveals characteristic signals:

  • ¹H NMR: A singlet at δ 7.70 ppm for the thiazole proton , coupled with multiplet signals for the butanoic acid chain (δ 1.40–4.60 ppm) .

  • ¹³C NMR: Peaks at 173–175 ppm for the carbonyl carbon and 160–165 ppm for the thiazole C2 carbon.
    Infrared (IR) spectroscopy shows stretches at 1730–1714 cm⁻¹ (C=O) and 1486–1490 cm⁻¹ (C=N), confirming functional groups .

Synthesis and Derivatization Strategies

Primary Synthetic Routes

The synthesis of 2-(1,3-thiazol-2-yl)butanoic acid typically involves multi-step protocols:

  • Thiazole Ring Formation: Condensation of thiourea with α-haloketones or α,β-unsaturated carbonyl compounds . For example, Knoevenagel condensation between 2-chlorobenzaldehyde and 2-thioxothiazolidin-4-one yields a thiazole precursor .

  • Coupling with Butanoic Acid Derivatives: Nucleophilic substitution or Mitsunobu reactions attach the thiazole to the butanoic acid backbone. In one approach, (Z)-5-(2-chlorobenzylidene)-2-(methylthio)thiazol-4(5H)-one reacts with amino acids under basic conditions to form thiazole-acid hybrids .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Thiazole formationAcetic acid, Na₂CO₃, reflux85–90
Acid couplingK₂CO₃, methanol, room temperature90–97

Derivatization for Enhanced Bioactivity

Modifications at the thiazole C5 position or the butanoic acid chain have produced analogs with improved antimicrobial and anti-inflammatory properties . For instance, introducing a 2-chlorobenzylidene group at C5 increases bacterial membrane disruption .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, ~10 mg/mL) but limited solubility in water (<1 mg/mL). The carboxylic acid group enables salt formation with bases, enhancing aqueous solubility. Stability studies indicate decomposition above 200°C, with optimal storage at −20°C under inert atmosphere.

Acid-Base Behavior

The pKa of the carboxylic acid group is approximately 4.5, while the thiazole nitrogen (pKa ~2.8) contributes to pH-dependent reactivity . Protonation at acidic pH enhances electrophilicity, facilitating nucleophilic attacks at the thiazole C2 position.

Biological Activities and Mechanisms

Antimicrobial Efficacy

Derivatives of 2-(1,3-thiazol-2-yl)butanoic acid demonstrate broad-spectrum activity against Gram-positive bacteria (MIC: 8–32 µg/mL) and fungi (e.g., Candida albicans, MIC: 16–64 µg/mL) . Mechanistic studies suggest thiazole-mediated inhibition of dihydrofolate reductase (DHFR), a key enzyme in microbial folate synthesis .

Applications in Drug Discovery

Lead Compound Optimization

Structural analogs of 2-(1,3-thiazol-2-yl)butanoic acid serve as scaffolds for kinase inhibitors and protease-activated receptor (PAR) antagonists. For example, adding a mercapto group at C3 improves binding to PAR1 (IC₅₀: 0.8 µM vs. 5.2 µM for parent compound) .

Prodrug Development

Esterification of the carboxylic acid group enhances bioavailability. Propyl ester prodrugs achieve 80% oral bioavailability in preclinical trials, compared to <10% for the free acid.

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematically varying substituents to optimize potency and selectivity.

  • Pharmacokinetic Profiling: Assessing absorption, distribution, and metabolism in mammalian systems.

  • Target Identification: Employing chemoproteomics to map interactions with cellular proteins.

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